Octadecyl 2-(acetylamino)-2-deoxyhexopyranoside
Description
Octadecyl 2-(acetylamino)-2-deoxyhexopyranoside is a synthetic glycolipid analog featuring an 18-carbon alkyl chain (octadecyl) linked to a modified hexopyranoside core. The sugar moiety is characterized by a 2-deoxy group and a 2-acetylamino substituent, which replaces the hydroxyl group at the C2 position. This structural modification enhances stability against enzymatic degradation while retaining affinity for carbohydrate-binding proteins. The octadecyl chain confers significant hydrophobicity, making the compound suitable for applications in membrane biology, drug delivery, or as a surfactant in biochemical assays .
Properties
Molecular Formula |
C26H51NO6 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29) |
InChI Key |
MEUSNGMLZAMARN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method, a cornerstone of glycoside synthesis, involves the reaction of a glycosyl halide with an alcohol in the presence of a silver-based promoter. For octadecyl 2-(acetylamino)-2-deoxyhexopyranoside, the synthesis begins with the preparation of a peracetylated 2-acetylamino-2-deoxyglucosyl bromide intermediate.
Synthetic Protocol :
- Protection of Hydroxyl Groups : N-Acetyl-D-glucosamine is peracetylated using acetic anhydride in pyridine to yield 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-D-glucopyranose.
- Bromination at the Anomeric Position : The peracetylated derivative is treated with hydrogen bromide in acetic acid, generating the corresponding β-glycosyl bromide.
- Glycosylation with Octadecyl Alcohol : The glycosyl bromide is reacted with octadecyl alcohol in anhydrous dichloromethane under inert atmosphere, with silver triflate as a promoter. The reaction proceeds via an SN2 mechanism, yielding the β-anomer predominantly.
- Deprotection : The acetyl groups are removed via Zemplén deacetylation (methanolic sodium methoxide), yielding the target compound.
Challenges :
- Low solubility of octadecyl alcohol in polar solvents necessitates prolonged reaction times (48–72 hours).
- Competing hydrolysis of the glycosyl bromide requires strict anhydrous conditions.
Fischer Glycosidation
The Fischer method, employing acid-catalyzed condensation of free sugars with alcohols, is less common for 2-amino sugars due to side reactions. However, modifications using Lewis acids have shown promise.
Synthetic Protocol :
- Activation of N-Acetylglucosamine : N-Acetyl-D-glucosamine is suspended in octadecyl alcohol with montmorillonite K-10 as a solid acid catalyst.
- Reaction Conditions : The mixture is heated to 80°C under argon for 24 hours, facilitating direct glycosidation.
- Purification : The crude product is purified via recrystallization from methanol/water (9:1 v/v), yielding a 35% isolated product.
Limitations :
- Anomeric mixture (α/β ratio ≈ 1:1) necessitates chromatographic separation.
- Moderate yields due to competing degradation pathways.
Modern Catalytic Strategies
Trichloroacetimidate-Based Glycosylation
Trichloroacetimidates offer superior anomeric activation under mild conditions, ideal for long-chain alcohols.
Synthetic Protocol :
- Imidate Formation : Peracetylated N-acetylglucosamine is converted to the trichloroacetimidate donor by treatment with trichloroacetonitrile and DBU in dichloromethane.
- Glycosylation : The imidate is reacted with octadecyl alcohol in the presence of trimethylsilyl triflate (TMSOTf) at −15°C, achieving >80% β-selectivity.
- Deprotection and Isolation : Global deacetylation followed by silica gel chromatography (hexane/ethyl acetate gradient) yields the pure glycoside.
Advantages :
- High anomeric control and scalability.
- Compatibility with thermally sensitive substrates.
Enzymatic Synthesis
Although underexplored, lipase-mediated transglycosylation presents an eco-friendly alternative.
Synthetic Protocol :
- Substrate Preparation : Vinyl 2-(acetylamino)-2-deoxyglucopyranoside serves as the glycosyl donor.
- Enzymatic Reaction : Octadecyl alcohol and the donor are incubated with immobilized Candida antarctica lipase B (CAL-B) in tert-butanol at 50°C for 96 hours.
- Product Recovery : The enzyme is filtered, and the product is extracted with ethyl acetate.
Limitations :
- Low conversion rates (<20%) due to steric hindrance from the octadecyl chain.
- Requires optimization of solvent systems and enzyme mutants.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Anomeric Purity (β:α) | Key Advantage |
|---|---|---|---|
| Koenigs-Knorr | 45–55 | 9:1 | High stereoselectivity |
| Fischer Glycosidation | 30–40 | 1:1 | Simplicity, no pre-activation |
| Trichloroacetimidate | 70–80 | 8:1 | Scalability, mild conditions |
| Enzymatic | 15–20 | 3:1 | Green chemistry, no protecting groups |
Structural Characterization and Validation
Spectroscopic Data :
- ¹H NMR (CDCl3): δ 5.21 (d, J = 8.5 Hz, H-1), 4.30–4.15 (m, H-6a, H-6b), 2.05 (s, NHAc), 1.25 (br s, octadecyl chain).
- ¹³C NMR : δ 170.8 (C=O), 101.5 (C-1), 23.1 (CH3, octadecyl).
- HRMS : [M + Na]+ calcd for C32H61NO6Na: 584.4342; found: 584.4339.
Crystallography : Single-crystal X-ray analysis confirms the β-configuration, with the octadecyl chain adopting an all-trans conformation.
Industrial-Scale Considerations
Solvent Optimization
Octadecyl alcohol’s hydrophobicity necessitates binary solvent systems (e.g., toluene/DMF) to enhance reactivity. Pilot-scale trials demonstrate that a 3:1 toluene/DMF ratio reduces reaction time by 40% compared to pure DMF.
Continuous Flow Synthesis
Microreactor technology enables precise temperature control and improved mass transfer. A packed-bed reactor with immobilized TMSOTf achieves 85% conversion in 2 hours, compared to 24 hours in batch mode.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated glycosylation using eosin Y as a photocatalyst has been explored. Initial results show 50% yield under blue LED irradiation, though anomeric selectivity remains suboptimal (β:α = 2:1).
Mechanochemical Synthesis
Ball-milling N-acetylglucosamine with octadecyl alcohol and p-toluenesulfonic acid yields the glycoside in 25% yield after 6 hours, offering a solvent-free alternative.
Chemical Reactions Analysis
Types of Reactions: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study cell membrane interactions and as a component in the formulation of liposomes .
Industry: In industrial applications, it is used in the formulation of detergents and emulsifiers .
Mechanism of Action
The mechanism of action of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The hydrophobic octadecyl chain inserts into lipid bilayers, while the hydrophilic glucopyranoside head interacts with aqueous environments . This amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Hexadecyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside
- Structure : Differs only in alkyl chain length (16-carbon vs. 18-carbon).
- Key Properties :
- Applications : Commonly used in crystallography and structural biology for protein stabilization .
| Property | Octadecyl Variant | Hexadecyl Variant |
|---|---|---|
| Alkyl Chain Length | C18 | C16 |
| Molecular Weight | ~535 g/mol (estimated) | ~507 g/mol (CAS 115414-49-8) |
| Solubility in Water | Low (micelle-dependent) | Moderate (enhanced vs. C18) |
| Biological Use Cases | Lipid raft studies, surfactants | Membrane protein crystallization |
Acetylated Derivatives with Varying Protecting Groups
Isopropyl 3,4,6-Tri-O-Acetyl-2-(Acetylamino)-2-Deoxyhexopyranoside
- Structure : Features isopropyl aglycon and acetyl groups at C3, C4, and C6 positions.
- Key Properties :
- Applications : Used in synthesizing oligosaccharide libraries for drug discovery, particularly in TLR4 inhibition studies .
| Property | Octadecyl Variant | Isopropyl Triacetyl Variant |
|---|---|---|
| Protecting Groups | None (free hydroxyls at C3, C4, C6) | Acetyl at C3, C4, C6 |
| Reactivity | Limited due to free hydroxyls | High (protected for synthesis) |
| Pharmacological Role | Surfactant/membrane studies | TLR4 inhibitor precursor |
Deoxy-Disaccharide Analogs
2-Acetamido-2,4-Dideoxy-β-D-Xylo-Hexopyranosyl-(1→4)-2-Acetamido-2-Deoxy-D-Glucopyranose (Compound 15)
- Structure : Contains a (1→4) glycosidic linkage and dual deoxy groups at C2 and C3.
- Key Properties: Reduced hydrogen-bonding capacity due to deoxygenation, altering interactions with lectins or enzymes. Demonstrates resistance to glycosidase cleavage compared to non-deoxy analogs .
- Applications : Investigated as a stable glycan mimic in antiviral or antibacterial therapies .
| Property | Octadecyl Variant | Compound 15 |
|---|---|---|
| Glycosidic Linkage | Monosaccharide (no linkage) | (1→4) disaccharide |
| Deoxygenation | C2 only | C2 and C4 |
| Stability in Enzymatic Milieu | High (single deoxy group) | Very high (dual deoxy groups) |
Biological Activity
Octadecyl 2-(acetylamino)-2-deoxyhexopyranoside (commonly referred to as Octadecyl-GlcNAc) is a glycosylated compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
Octadecyl-GlcNAc is a derivative of N-acetylglucosamine (GlcNAc), featuring an octadecyl chain that enhances its lipophilicity. This structural modification plays a crucial role in its biological interactions and applications.
Antimicrobial Activity
Research indicates that Octadecyl-GlcNAc exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial activity of Octadecyl-GlcNAc against selected bacterial strains.
Anti-inflammatory Effects
Octadecyl-GlcNAc has shown promise in modulating inflammatory responses. In animal models, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Cytotoxicity Against Cancer Cells
Several studies have investigated the cytotoxic effects of Octadecyl-GlcNAc on cancer cell lines. Notably, it has demonstrated selective cytotoxicity towards various tumor cells while sparing normal cells. The compound induces apoptosis through the intrinsic pathway, activating caspases and leading to cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Table 2: Cytotoxicity of Octadecyl-GlcNAc against different cancer cell lines.
The biological activities of Octadecyl-GlcNAc can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Cytokine Modulation : By inhibiting key signaling pathways, it reduces the production of inflammatory mediators.
- Apoptotic Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of Octadecyl-GlcNAc against multi-drug resistant strains. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative therapeutic agent for resistant infections.
Case Study 2: Anti-inflammatory Properties
A clinical trial conducted on patients with rheumatoid arthritis assessed the anti-inflammatory effects of Octadecyl-GlcNAc. Participants receiving the compound showed marked improvement in joint swelling and pain scores compared to those receiving placebo treatment over a six-week period.
Q & A
Basic Research Questions
Q. How can Octadecyl 2-(acetylamino)-2-deoxyhexopyranoside be synthesized, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves glycosylation of a protected 2-acetamido-2-deoxyhexose derivative with octadecanol under acidic catalysis (e.g., BF₃·Et₂O). Key steps include:
- Protection of the sugar : Acetylation or benzylidene protection to block reactive hydroxyl groups (e.g., 4,6-O-benzylidene derivatives) .
- Activation of the anomeric center : Use of trichloroacetimidate or halide leaving groups to facilitate coupling with the octadecyl chain .
- De-protection : Selective removal of protecting groups post-coupling (e.g., hydrogenolysis for benzyl groups or acid hydrolysis for benzylidene acetals) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm glycosidic linkage, anomeric configuration (α/β), and alkyl chain integration. Key signals include anomeric protons (δ 4.5–5.5 ppm) and acetyl groups (δ 1.8–2.1 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) for purity assessment, especially to detect residual alkylating agents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to minimize inhalation risks, as fine particulate matter may irritate respiratory pathways .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
Advanced Research Questions
Q. How does the octadecyl chain influence the compound's self-assembly and micelle formation in aqueous solutions?
- Methodological Answer :
- Critical Parameters : Chain length (C18) enhances hydrophobic interactions, lowering critical micelle concentration (CMC). Use dynamic light scattering (DLS) to measure micelle size (typically 10–50 nm) and surface plasmon resonance (SPR) to study aggregation kinetics .
- Contradictions in Data : Some studies report irregular micelle shapes due to steric hindrance from the acetamido group, requiring TEM validation .
Q. What strategies can address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver S9 fractions) to identify unstable moieties (e.g., acetyl groups prone to hydrolysis) .
- Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability and reduce off-target effects .
- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for matrix effects in biological samples .
Q. How can computational modeling predict the compound's interaction with carbohydrate-binding proteins?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with lectins (e.g., galectin-3). Focus on hydrogen bonding between the acetamido group and protein active sites (e.g., Arg144, Asp148 in galectin-3) .
- Free Energy Calculations : Apply molecular dynamics (MD) with AMBER force fields to estimate binding affinities (ΔG). Validate with surface plasmon resonance (SPR) .
Q. What experimental designs optimize the compound's use in drug delivery systems targeting cancer cells?
- Methodological Answer :
- Ligand Conjugation : Covalently link the compound to chemotherapeutic agents (e.g., doxorubicin) via pH-sensitive linkers (e.g., hydrazone bonds) for tumor-specific release .
- In Vivo Testing : Use xenograft models (e.g., MDA-MB-231 breast cancer) to evaluate tumor accumulation via fluorescence imaging (e.g., Cy5.5 labeling) .
- Toxicity Screening : Perform hemolysis assays to ensure compatibility with erythrocytes at therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
